N-[2-[(2-Amino-2-oxoethyl)amino]-2-carboxyethyl]-L-aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7611-43-0 |
|---|---|
Molecular Formula |
C9H15N3O7 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-[[2-[(2-amino-2-oxoethyl)amino]-2-carboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C9H15N3O7/c10-6(13)3-12-5(9(18)19)2-11-4(8(16)17)1-7(14)15/h4-5,11-12H,1-3H2,(H2,10,13)(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
YRSDOJQPYZOCMY-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lycomarasmine |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Lycomarasmine
Enzymatic Steps and Putative Genetic Determinants in Lycomarasmine Biosynthesis
While detailed enzymatic steps and specific genetic determinants for lycomarasmine biosynthesis are not as extensively characterized as for some other fungal metabolites, research using tracer studies has illuminated the incorporation of key precursors, implying specific enzymatic transformations. The incorporation of aspartic acid, glycine (B1666218), and a glucose-derived 3-carbon unit suggests a pathway involving the assembly of these smaller molecules.
The observation that serine is a likely precursor for the C3 moieties and may be transformed into dehydroalanine (B155165) upon binding to the active site of a condensing enzyme points towards enzymatic dehydration or similar reactions being involved amazonaws.com. The formation of N-(2-amino-2-carboxyethyl)aspartic acid is envisioned to occur through enzymatic steps amazonaws.com.
Fungal secondary metabolites, including alkaloids like lycomarasmine, are often synthesized via pathways involving clustered genes uni-goettingen.denih.gov. These gene clusters typically encode the necessary enzymes, transporters, and regulatory proteins for the biosynthesis of a specific compound or a group of related compounds nih.gov. While specific genes for lycomarasmine biosynthesis have not been explicitly detailed in the provided search results, the existence of such a biosynthetic pathway in Fusarium oxysporum strongly suggests the presence of corresponding genetic determinants, likely organized in a gene cluster, typical for fungal secondary metabolite production uni-goettingen.denih.gov.
Comparative Biosynthesis of Lycomarasmine with Structurally Related Aminopolycarboxylic Acids (e.g., Aspergillomarasmine A and B)
Lycomarasmine is structurally related to Aspergillomarasmine A (AMA) and Aspergillomarasmine B (AMB), all belonging to the class of aminopolycarboxylic acids smolecule.com. These compounds share structural similarities, particularly in their core amino acid components.
Aspergillomarasmine A is a polyamino acid produced by molds such as Aspergillus versicolor and Pyrenophora teres wikipedia.orgwikipedia.org. It is described as a tetracarboxylic acid with four -COOH groups wikipedia.orgwikipedia.org. One part of the molecule is aspartic acid, to which two alanine (B10760859) molecules are attached wikipedia.orgwikipedia.org. Aspergillomarasmine B differs from AMA in that the last alanine is replaced by glycine wikipedia.orgwikipedia.org.
The structural relationship between lycomarasmine (hydrolyzing to aspartic acid, glycine, and pyruvic acid) cdnsciencepub.comcdnsciencepub.com and Aspergillomarasmine B (differing from AMA by a glycine instead of alanine) wikipedia.orgwikipedia.org is notable, as both involve aspartic acid and glycine components. Aspergillomarasmine A hydrolyzes to L-aspartic acid and racemic 2,3-diaminopropionic acid wikipedia.org.
Biosynthetic studies indicate that Toxin A, which is a precursor to naturally occurring Aspergillomarasmine A, Aspergillomarasmine B, and lycomarasmine, can be synthesized through chemoenzymatic routes nih.gov. This suggests a shared or similar initial biosynthetic machinery for these related aminopolycarboxylic acids in the fungi that produce them nih.gov. The chemoenzymatic synthesis of Toxin A utilizes the enzyme ethylenediamine-N,N′-disuccinic acid lyase, highlighting the role of specific enzymes in constructing the core scaffold of these molecules nih.gov. The ability to synthesize lycomarasmine from the (2S,2′S)-diastereomer of Toxin A further supports the idea of a common precursor and related biosynthetic pathways nih.gov.
While the precise enzymatic steps and genetic clusters may vary in detail between Fusarium species producing lycomarasmine and Aspergillus or Pyrenophora species producing aspergillomarasmine A and B, the shared structural features and the evidence of a common precursor like Toxin A point towards a convergent or partially shared evolutionary origin of their biosynthetic pathways for these aminopolycarboxylic acids.
Molecular Mechanisms of Lycomarasmine S Biological Activity
Chelation Properties and Metal Ion Interactions of Lycomarasmine
The foundational mechanism of lycomarasmine's biological action is its ability to act as a chelating agent, binding tightly to specific metal ions. This property is central to its function as an enzyme inhibitor.
Research has demonstrated that lycomarasmine (specifically studied as AMA) is not an indiscriminate chelator; instead, it exhibits a marked preference for certain divalent metal cations. It is recognized as a metallophore with a particular preference for zinc (Zn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) ions. nih.govresearchgate.net This narrow metal selectivity is a key feature, distinguishing it from broad-spectrum chelators like EDTA. acs.org
The affinity for zinc is particularly strong, reported to be in the picomolar range, which allows the molecule to effectively compete for zinc in biological systems. acs.org This high affinity is crucial for its ability to inhibit metalloenzymes. Conversely, lycomarasmine shows a significantly lower affinity for other biologically abundant metal cations, such as magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺). nih.gov This selectivity is thought to contribute to its relatively low toxicity in biological models, as it does not disrupt the homeostasis of these other essential ions. nih.gov While specific binding affinities for copper and iron are less detailed in the context of MBL inhibition, its primary activity is consistently linked to its powerful zinc-binding capability.
Table 1: Specificity of Lycomarasmine (AMA) for Divalent Metal Ions This table summarizes the observed binding preferences of Lycomarasmine's analogue, Aspergillomarasmine A.
| Divalent Metal Ion | Binding Preference / Affinity | Source |
|---|---|---|
| Zinc (Zn²⁺) | High (Picomolar affinity) | nih.govresearchgate.netacs.org |
| Nickel (Ni²⁺) | High | nih.govresearchgate.net |
| Cobalt (Co²⁺) | High | nih.govresearchgate.net |
| Calcium (Ca²⁺) | Low | nih.gov |
| Magnesium (Mg²⁺) | Low | nih.gov |
| Manganese (Mn²⁺) | Low | nih.gov |
The interaction between lycomarasmine and metal ions, particularly within the context of enzyme inhibition, follows specific stoichiometric ratios. Equilibrium dialysis and metal analysis studies have consistently shown that two equivalents of AMA are required to effectively remove one equivalent of Zn(II) from the active sites of various metallo-β-lactamases, including NDM-1, VIM-2, and IMP-7. researchgate.net
Interestingly, studies using cobalt-substituted MBLs revealed a different stoichiometry under millimolar concentrations, where two equivalents of AMA could remove two equivalents of Co(II). In solution, the direct binding of either Ni²⁺ or Zn²⁺ to AMA occurs with a 1:1 stoichiometry. acs.org The crystal structure of an AMA-Ni²⁺ complex identified AMA as a pentadentate ligand, meaning it uses five points of attachment to coordinate the metal ion. acs.org
The "binding dynamics" of lycomarasmine in the context of MBL inhibition are not characterized by a direct, competitive binding to the enzyme's active site. Rather, the process is more indirect. Lycomarasmine acts as a selective scavenger that captures zinc ions that have already spontaneously dissociated from the enzyme. nih.gov This sequestration shifts the equilibrium, encouraging further zinc dissociation and leading to the formation of an inactive, metal-depleted enzyme. nih.gov
Enzymatic Inhibition by Lycomarasmine
The potent zinc chelation properties of lycomarasmine are the direct cause of its ability to inhibit zinc-dependent enzymes, most notably metallo-β-lactamases.
Metallo-β-lactamases are a class of bacterial enzymes that require one or two zinc ions for their catalytic activity, which involves hydrolyzing and inactivating a broad range of β-lactam antibiotics. nih.gov Lycomarasmine has emerged as an effective inhibitor of these enzymes, capable of restoring the efficacy of antibiotics against resistant bacteria. nih.gov
The mechanism of MBL inhibition by lycomarasmine is one of indirect metal sequestration. nih.govnih.gov Subclass B1 MBLs, such as NDM-1, contain two zinc binding sites, designated Zn1 and Zn2. The Zn2 site generally has a lower affinity for its zinc cofactor compared to the Zn1 site. nih.gov Lycomarasmine's inhibitory action exploits this weaker binding. nih.gov
The process begins with the spontaneous, transient dissociation of a Zn²⁺ ion from the MBL's low-affinity Zn2 site. nih.gov Lycomarasmine, present in the surrounding medium, then captures this free zinc ion. This action prevents the ion from re-binding to the enzyme. nih.gov According to Le Chatelier's principle, this sequestration of the dissociated zinc perturbs the binding equilibrium, promoting further dissociation of zinc from the MBLs to replenish the free zinc pool. The cumulative effect is the efficient stripping of one of the two catalytic zinc ions from the enzyme, rendering it inactive. nih.govresearchgate.net This loss of a crucial cofactor can also destabilize the enzyme, leading to its rapid degradation within the bacterial cell, which further contributes to the inhibitor's efficacy. nih.govnih.gov
Systematic studies have revealed that the inhibitory potency of lycomarasmine (as AMA) varies across the different types and subclasses of MBLs. This variability is linked to the intrinsic zinc affinity and stability of each specific enzyme. nih.govnih.gov Enzymes with lower zinc affinity are more susceptible to inhibition by this metal sequestration mechanism.
Cell-based assays combining AMA with the carbapenem (B1253116) antibiotic meropenem (B701) have provided a clear picture of its inhibitory spectrum. asm.org
High Susceptibility: MBLs from subclass B1, such as NDM-1, VIM-1, and VIM-2, are the most susceptible to inhibition by AMA. asm.orgresearchgate.net
Moderate Susceptibility: Other important B1 enzymes, including several NDM variants and IMP-family enzymes like IMP-1, IMP-7, and IMP-27, show moderate sensitivity. nih.govasm.orgresearchgate.net
Low Susceptibility: MBLs from subclasses B2 and B3 generally exhibit the least susceptibility to AMA's inhibitory action. nih.govasm.org
The following table details the minimum concentration of AMA required to restore meropenem susceptibility in E. coli strains expressing various clinically relevant MBLs.
Table 2: Inhibitory Spectrum of Aspergillomarasmine A (AMA) Against Various Metallo-β-Lactamases Data represents the minimum AMA concentration required to reduce the meropenem MIC to the EUCAST susceptibility breakpoint (≤2 µg/mL) for E. coli.
| Metallo-β-Lactamase (MBL) | Required AMA Concentration (µg/mL) | Susceptibility Level | Source |
|---|---|---|---|
| NDM-1 | 4 | High | asm.org |
| VIM-1 | 8 | High | asm.org |
| VIM-2 | 8 | High | asm.org |
| IMP-1 | 16 | Moderate | asm.org |
| IMP-7 | 16 | Moderate | nih.govasm.org |
| IMP-27 | 16 | Moderate | asm.org |
Interactions with Other Metalloproteins and Enzymes in Biological Systems
Lycomarasmine, a dipeptide derivative produced by Fusarium oxysporum, exhibits its biological activity primarily through its potent ability to chelate metal ions. This characteristic allows it to interact with a variety of metalloproteins and enzymes, disrupting their normal function. Metalloproteins are crucial for a wide range of biological processes, and their activity is dependent on the presence of a specific metal cofactor at their active site. By sequestering these essential metal ions, lycomarasmine can effectively inhibit enzyme activity and interfere with cellular metabolism.
The mechanism of inhibition by lycomarasmine is analogous to that of other metal chelators, which can decrease the activity of metalloenzymes by removing their essential metal cofactors. nih.govnih.gov For instance, the activity of zinc- and copper-containing metalloenzymes has been shown to be diminished by chelation therapy. nih.gov While specific studies detailing lycomarasmine's interaction with a broad spectrum of metalloproteins are limited, its known affinity for iron suggests that it can interfere with iron-dependent enzymes. slideshare.netmdpi.com These enzymes play critical roles in various cellular processes, and their inhibition can have significant consequences for the organism. The ability of chelating agents to mobilize trace metals underscores the potential for lycomarasmine to impact a wide array of metabolic pathways that are dependent on metalloenzymes. nih.gov
Influence on Cellular Respiration and Oxidase Enzyme Function
The process of cellular respiration, a fundamental energy-generating pathway in all aerobic organisms, is heavily reliant on a series of metalloenzymes, particularly within the electron transport chain located in the mitochondria. The terminal enzyme in this chain, cytochrome c oxidase, is a critical component that contains both iron and copper cofactors. Given lycomarasmine's metal-chelating properties, it is plausible that it can disrupt cellular respiration by interfering with the function of such vital oxidase enzymes.
Phytotoxic Mechanisms of Lycomarasmine in Plant-Pathogen Interactions
Role of Lycomarasmine-Metal Complexes in Inducing Phytotoxicity (e.g., Enhanced Toxicity of Lycomarasmine-Iron Complex)
The phytotoxicity of lycomarasmine is significantly amplified through the formation of complexes with metal ions, particularly iron. While lycomarasmine itself can be toxic, its iron chelate, often referred to as lycomarasmin-Fe(III), exhibits substantially greater toxicity to plant cells. This enhanced toxicity is a key factor in the wilting symptoms observed in plants infected with Fusarium oxysporum.
The chelation of iron by lycomarasmine not only disrupts the function of iron-dependent enzymes but also creates a toxic complex that can participate in deleterious redox reactions within the plant. slideshare.netjabonline.in Iron, although essential, can be toxic to plants in excess, leading to oxidative stress. slideshare.net The lycomarasmine-iron complex is thought to facilitate the transport of iron to sensitive sites within the plant cell, leading to localized iron toxicity and the generation of damaging free radicals. Research on a related Fusarium toxin, fusaric acid, has shown that its phytotoxicity is mitigated by the external application of iron, suggesting that the sequestration of this metal is a critical aspect of its pathogenic mechanism. nih.gov This supports the hypothesis that the formation of a stable and toxic metal complex is a primary driver of lycomarasmine's phytotoxicity.
Table 1: Impact of Metal Chelation on Toxin Phytotoxicity
| Toxin | Pathogen | Host Plant | Mechanism of Action | Reference |
| Lycomarasmine | Fusarium oxysporum f. sp. lycopersici | Tomato | Chelates iron, forming a toxic complex that disrupts cell permeability and inactivates growth factors. | slideshare.netjabonline.in |
| Fusaric Acid | Fusarium oxysporum | Tomato, Cotton | Chelates iron, copper, and zinc, leading to reduced activity of oxidative enzymes and disruption of cellular membranes. | nih.gov |
Impact on Plant Vascular Systems and Physiological Processes (e.g., Water Balance, Transpiration Dynamics)
Lycomarasmine plays a significant role in disrupting the plant's vascular system, leading to impaired water transport and the characteristic wilting seen in Fusarium wilt diseases. The toxin, produced by the fungus colonizing the xylem vessels, directly affects the plant's ability to maintain water balance and regulate transpiration.
The presence of lycomarasmine and its metal complexes in the xylem sap can lead to a cascade of events that disrupt normal physiological processes. The toxin can damage the cell membranes of xylem parenchyma cells, leading to a loss of turgor and altered permeability. slideshare.net This disruption of cellular integrity within the vascular tissue can impede the ascent of water from the roots to the leaves. While studies have shown that xylem transport in tomato plants remains functional throughout fruit development under normal conditions, the introduction of a potent toxin like lycomarasmine can severely compromise this system. nih.gov The resulting imbalance in water potential and reduced transpiration ultimately manifests as the visible wilting of the plant. researchgate.netnih.gov
Lycomarasmine as a Vivotoxin/Phytotoxin in Fusarium Wilt Syndromes
Lycomarasmine is classified as a vivotoxin, a substance produced in an infected host by a pathogen that contributes to the disease symptoms. jabonline.in It is a key phytotoxin involved in the pathogenesis of Fusarium wilt, particularly in tomato plants infected by Fusarium oxysporum f. sp. lycopersici. slideshare.net The toxin is produced by the fungus within the host's vascular system and is directly involved in causing the characteristic wilting and necrosis.
Correlation Between Lycomarasmine Production and Pathogen Virulence in Host-Specific Disease
The production of mycotoxins, including lycomarasmine, is often directly correlated with the virulence of the pathogenic Fusarium strain. Strains that produce higher levels of these toxins are generally more aggressive and cause more severe disease symptoms in susceptible host plants. This correlation highlights the importance of these secondary metabolites as key virulence factors in the host-pathogen interaction.
The genes responsible for the biosynthesis of toxins like lycomarasmine are often located in specific gene clusters within the fungal genome. nih.gov The expression of these biosynthetic genes can be influenced by various environmental cues and host signals, leading to the production of the toxin during the infection process. nih.gov Studies on other Fusarium species have demonstrated that the deletion of genes involved in mycotoxin biosynthesis can lead to a significant reduction in the pathogen's virulence. nih.gov While specific studies quantitatively correlating lycomarasmine production with the virulence of Fusarium oxysporum f. sp. lycopersici are ongoing, the established role of other Fusarium toxins as virulence factors provides a strong precedent. The evolution and diversity of these biosynthetic gene clusters within the Fusarium genus are thought to play a crucial role in the adaptation of the pathogen to specific hosts and in determining the outcome of the disease. nih.govmdpi.comfrontiersin.org
Advanced Synthetic and Semisynthetic Approaches to Lycomarasmine and Analogues
Total Synthesis Strategies for Lycomarasmine
Total synthesis approaches to lycomarasmine and related aminopolycarboxylic acids like aspergillomarasmine A (AMA) have explored multi-step organic synthesis methodologies to construct the core molecular scaffold and introduce the necessary functional groups.
Development of Multi-Step Organic Synthesis Methodologies (e.g., Reductive Amination, Aziridine (B145994), Sulfamidate Approaches)
Several total synthesis routes for related compounds, which provide insights into potential strategies for lycomarasmine, have been reported, employing diverse chemical transformations. These include approaches based on late-stage oxidation, aziridine intermediates, sulfamidates, and Mitsunobu reactions. nih.govrsc.orgrsc.orgresearchgate.net
Reductive amination is a chemical reaction that has been employed in the synthesis of toxin A derivatives, including lycomarasmine. nih.govrsc.orgresearchgate.netresearcher.lifersc.org This step involves the conversion of a carbonyl group to an amine through an intermediate imine or enamine, followed by reduction. In one chemoenzymatic route to lycomarasmine derivatives, reductive amination was used at the terminal primary amine of a protected toxin A intermediate to facilitate derivatization. nih.govrsc.orgresearcher.lifersc.org
Approaches utilizing aziridine as a key intermediate have also been explored in the total synthesis of related aminopolycarboxylic acids like AMA. rsc.orgrsc.orgresearchgate.netacs.org One such approach involved a 9-step synthesis with a reported yield of 1%. rsc.orgrsc.orgresearchgate.net Aziridine ring-opening reactions can be utilized to introduce functional groups and build the carbon skeleton. acs.orgresearchgate.net
Sulfamidate approaches have also been investigated for the synthesis of related compounds. rsc.orgrsc.orgresearchgate.netacs.org A sulfamidate-based route for AMA was reported to involve 6 steps with a 19% yield. rsc.orgrsc.orgresearchgate.net Cyclic sulfamidates are known intermediates for the synthesis of β-substituted amines and can undergo ring-opening reactions with nucleophiles. researchgate.net
Achievement of Stereochemical Control in Lycomarasmine Synthesis
Achieving high stereochemical control is crucial in the synthesis of lycomarasmine due to its defined absolute configuration. In some synthetic strategies, the stereogenic centers are derived from chiral starting materials. For instance, in a chemoenzymatic approach, the (2S,2′S)-diastereomer of toxin A, a precursor to lycomarasmine, was synthesized from commercially available (S)-2,3-diaminopropionic acid. nih.govrsc.orgrsc.orgresearchgate.netrsc.org Subsequent steps in this route maintained high stereopurity, with diastereomeric ratios (dr) greater than 95:5 reported for lycomarasmine and its derivatives. nih.govrsc.orgrsc.orgresearchgate.netresearcher.lifersc.org The absolute configuration of intermediates and products can be confirmed using techniques such as 1H NMR spectroscopy by comparison with authentic standards. nih.govrsc.org
Chemoenzymatic Synthesis of Lycomarasmine and Derivatives
Chemoenzymatic synthesis, which combines chemical transformations with enzymatic catalysis, offers an attractive alternative for the production of lycomarasmine and its derivatives, often providing advantages in terms of efficiency, sustainability, and selectivity. smolecule.commdpi.commdpi.comunacademy.com
Utilization of Biocatalysts in Scaled-Up Production (e.g., Ethylenediamine-N,N′-Disuccinic Acid Lyase, Authentic AMA Synthase)
Biocatalysts play a significant role in chemoenzymatic routes to lycomarasmine and related aminopolycarboxylic acids. Ethylenediamine-N,N′-Disuccinic Acid Lyase (EDDS lyase) has been successfully employed for the multigram-scale synthesis of toxin A, a key precursor. nih.govrsc.orgrsc.orgresearchgate.netresearcher.lifersc.org This enzyme catalyzes a highly regio- and enantioselective carbon-nitrogen bond-forming step. nih.govrsc.orgrsc.org Using EDDS lyase, toxin A has been synthesized on a multigram scale with high conversion (>99%) and isolated yield (82%), demonstrating its utility for scaled-up production. nih.govrsc.orgresearchgate.netresearcher.lifersc.org
Authentic AMA Synthase is another enzyme that has been explored for the synthesis of aspergillomarasmine A (AMA), a related compound with a similar aminopolycarboxylic acid structure. nih.govrsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net This enzyme catalyzes the formation of AMA from L-aspartic acid and O-phospho-L-serine. researchgate.netpku.edu.cn While primarily studied for AMA synthesis, the identification and characterization of AMA synthase highlight the potential for utilizing similar enzymatic machinery for the biosynthesis or chemoenzymatic synthesis of lycomarasmine. researchgate.netpku.edu.cn
Advantages of Chemoenzymatic Routes in Terms of Environmental Sustainability and Enantioselectivity
Chemoenzymatic synthesis offers several advantages over traditional chemical synthesis, particularly in terms of environmental sustainability and enantioselectivity. smolecule.commdpi.comunacademy.comresearchgate.netliverpool.ac.uk Enzymes are biodegradable and generally non-toxic, allowing reactions to be conducted under mild conditions, often in aqueous media. mdpi.comunacademy.com This reduces the need for harsh chemicals and organic solvents, minimizing waste generation and environmental impact, aligning with the principles of green chemistry. mdpi.comunacademy.comchem960.com
Furthermore, enzymes are known for their high chemo-, regio-, and enantioselectivity. mdpi.comunacademy.com In the synthesis of chiral molecules like lycomarasmine, enzymes can catalyze reactions to produce the desired stereoisomer with high purity, avoiding the need for costly and often inefficient chiral separation steps required in some chemical synthesis routes. mdpi.comunacademy.com The use of EDDS lyase in the synthesis of toxin A, for example, results in a product with high stereopurity. nih.govrsc.orgresearchgate.netresearcher.lifersc.org This high degree of control is essential for the synthesis of biologically active compounds where specific stereochemistry is critical for function.
Rational Design and Synthesis of Lycomarasmine Analogues
The rational design and synthesis of lycomarasmine analogues are driven by the desire to explore the structure-activity relationship and potentially develop compounds with improved properties, such as enhanced efficacy or altered metal-binding profiles. Analogues can be designed by modifying different parts of the lycomarasmine molecule.
Synthetic strategies for creating analogues of related aminopolycarboxylic acids, such as AMA, provide a framework for designing lycomarasmine analogues. These strategies have involved modifying the amino acid subunits of the molecule. acs.org For instance, solid-phase synthesis approaches have been developed to efficiently prepare a series of AMA derivatives with substitutions at different positions. acs.org These methods allow for the diversification of the molecular scaffold and the introduction of various functional groups. acs.org
Chemoenzymatic routes can also be adapted for analogue synthesis. The chemoenzymatic synthesis of toxin A derivatives, including the introduction of a click handle, demonstrates the potential for creating diverse analogues using enzymatic methods in conjunction with chemical modifications. nih.govrsc.orgresearcher.lifersc.org This allows for the facile introduction of various substituents, enabling the exploration of how structural changes impact the properties of lycomarasmine analogues.
Structure-Activity Relationship (SAR) Studies of Lycomarasmine Derivatives for Modulated Biological Activity
Structure-Activity Relationship (SAR) studies of lycomarasmine derivatives aim to understand how structural modifications influence their biological effects. Lycomarasmine is structurally related to aspergillomarasmine A (AMA) and aspergillomarasmine B (AMB), which are also aminopolycarboxylic acids produced by fungi. rsc.orgnih.govgoogle.com These compounds, including lycomarasmine, have been investigated for their ability to inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. rsc.orgnih.gov
Studies on AMA, a closely related analogue, have demonstrated highly constrained structure-activity relationships. acs.org However, specific modifications have led to analogues with improved characteristics, such as enhanced Zn²⁺ affinity or altered binding modes to MBLs. acs.org This suggests that targeted structural changes in the lycomarasmine scaffold could similarly lead to modulated biological activity.
While direct detailed SAR data specifically for a wide range of lycomarasmine derivatives is less extensively reported compared to AMA, the shared structural features and biological targets (MBLs) imply that similar principles would apply. The aminopolycarboxylic acid structure, with its metal-chelating capabilities, is crucial for the inhibitory activity against MBLs which utilize metal ions (typically zinc) in their active site. acs.org Modifications to the amino acid residues or the central scaffold could impact metal binding affinity, specificity, and ultimately, inhibitory potency against different MBL variants.
Research on related aminopolycarboxylic acids has involved synthesizing derivatives with substitutions at various positions to probe the SAR. acs.org For instance, modifications to the diaminopropionic acid (APA) units and the aspartic acid (Asp) moiety in AMA have been explored. acs.org These studies have shown that even subtle changes can significantly affect the ability of the compound to restore antibiotic activity against resistant bacterial strains. acs.orgnih.gov
Limited data available on lycomarasmine itself suggests its phytotoxic activity might involve chelation, similar to the proposed mechanism for related toxins. jabonline.indss.go.th Modifying the chelating groups or introducing new functionalties could potentially alter this activity, perhaps leading to reduced phytotoxicity while retaining or enhancing desired inhibitory effects against other targets like MBLs.
Interactive Table 1: Illustrative Examples of SAR Trends (Based on related aminopolycarboxylic acids like AMA)
| Structural Modification Example | Location on Scaffold | Potential Impact on Activity (Hypothetical/Inferred) |
| Alteration of Carboxylic Acid | Asp or APA residues | Affects metal chelation strength and specificity |
| Modification of Amine Group | APA residues | Influences binding interactions and potentially cellular uptake |
| Changes to Backbone Length | Between amino acids | Alters spatial arrangement of chelating/binding groups |
Functionalization and Derivatization Strategies for Enhancing Specificity or Potency (e.g., N-Sulfonylation, N-Alkylation, Reductive Amination, Click Handles)
Synthetic and semisynthetic strategies have been developed to functionalize and derivatize lycomarasmine and its precursors to generate analogues with potentially enhanced specificity or potency. A key intermediate in the synthesis of lycomarasmine and related aminopolycarboxylic acids is Toxin A. rsc.orgnih.gov
N-Sulfonylation and N-Alkylation: These strategies involve adding sulfonyl or alkyl groups to the nitrogen atom of the amine. rsc.orgnih.govresearcher.liferesearchgate.net This can alter the compound's lipophilicity, charge distribution, and potential for interactions with biological targets. A single-step protection route has been developed to facilitate N-sulfonylation and N-alkylation at the terminal primary amine, followed by deprotection to yield lycomarasmine and other derivatives. rsc.orgnih.govresearcher.liferesearchgate.net These reactions have been reported to proceed in moderate to good yields (24-85% for intermediates) with high stereopurity. rsc.orgnih.govresearchgate.net
Reductive Amination: This technique allows for the introduction of alkyl or aryl groups onto the amine nitrogen through the formation of an imine followed by reduction. rsc.orgnih.govacs.orgresearcher.liferesearchgate.net Reductive amination has been employed in the synthesis of lycomarasmine derivatives, providing a versatile method for structural diversification. rsc.orgnih.govresearcher.liferesearchgate.net
Click Handles: The incorporation of "click handles," such as alkyne or azide (B81097) functionalities, into the lycomarasmine scaffold or its precursors is a powerful strategy for facile derivatization. rsc.orgnih.govresearcher.lifersc.org Click chemistry allows for rapid, selective, and efficient coupling with a wide range of complementary molecules (e.g., fluorophores, biomolecules, other pharmacophores) under mild conditions. wikipedia.orgmt.comnd.edunih.gov A chemoenzymatic route has been developed to introduce a click handle (specifically, a propargylamine-derived handle) onto Toxin A, the precursor to lycomarasmine. rsc.orgnih.govresearcher.lifersc.org This click-handle-equipped intermediate can then be used for further derivatization, enabling the creation of diverse compound libraries for biological screening, such as for identifying more selective and potent MBL inhibitors. rsc.orgnih.govrsc.org This approach has shown good yields (72%) and high diastereomeric purity. rsc.orgnih.govrsc.org
These functionalization and derivatization strategies provide valuable tools for medicinal chemists to explore the chemical space around the lycomarasmine core structure, aiming to improve its potency, selectivity, and potentially other pharmacological properties.
Interactive Table 2: Summary of Functionalization Strategies and Outcomes
| Strategy | Functional Group Modified | Introduced Group Examples | Typical Yields (Reported) | Stereopurity (Reported) | Purpose |
| N-Sulfonylation | Terminal primary amine | Sulfonyl groups | Moderate to Good (24-85%) | High (>95:5 dr) | Modulating properties, SAR exploration |
| N-Alkylation | Terminal primary amine | Alkyl groups | Moderate to Good (24-85%) | High (>95:5 dr) | Modulating properties, SAR exploration |
| Reductive Amination | Terminal primary amine | Alkyl/Aryl groups | Moderate to Good (24-85%) | High (>95:5 dr) | Structural diversification, SAR exploration |
| Click Handle Addition | Precursor (Toxin A) | Alkyne/Azide handles | Good (72%) | High (>95:5 dr) | Enabling facile conjugation for libraries |
Note: Yields and stereopurity are based on reported syntheses of lycomarasmine and related derivatives from Toxin A. rsc.orgnih.govresearchgate.net
Analytical and Structural Characterization of Lycomarasmine
Advanced Spectroscopic Techniques for Lycomarasmine Elucidation
Spectroscopic methods provide invaluable data regarding the functional groups, connectivity, and electronic properties of a molecule. For Lycomarasmine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) have been employed to determine its structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Classical methods using NMR spectroscopy have been utilized in the structure elucidation of Lycomarasmine. liverpool.ac.uk NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of signals to specific nuclei within the molecule. Analysis of chemical shifts, coupling constants, and signal multiplicities in one-dimensional (1D) NMR spectra (e.g., ¹H NMR and ¹³C NMR) provides initial insights into the functional groups and their neighbors. nih.gov, mdpi.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer more comprehensive information about through-bond and through-space correlations between nuclei, enabling the assembly of the complete molecular skeleton and the assignment of resonances. mdpi.com These detailed analyses of NMR data are fundamental in confirming the proposed structure of Lycomarasmine. nih.gov, rsc.org
Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Analysis
Mass Spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. Bombardment mass spectrometry has been applied to Lycomarasmine. liverpool.ac.uk In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak corresponds to the intact molecule, providing its molecular weight. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected molecular ions and the analysis of the resulting fragment ions. wiley-vch.de The fragmentation patterns are characteristic of the molecule's structure, as bonds break in predictable ways. chemguide.co.uk, mdpi.com By analyzing the m/z values of the fragment ions, researchers can deduce the presence of specific substructures and confirm the connectivity within the molecule. chemguide.co.uk, mdpi.com High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of both the molecular ion and fragment ions, further aiding in structural elucidation. biorxiv.org, mdpi.com
Circular Dichroism for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a technique used to determine the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a sample. mtoz-biolabs.com, spectroscopyasia.com Only chiral molecules exhibit a CD signal. spectroscopyasia.com The resulting CD spectrum, which plots the differential absorption against wavelength, is characteristic of the molecule's stereochemistry and conformation. To determine the absolute configuration using CD, the experimental spectrum is typically compared to CD spectra of molecules with known configurations or to theoretically calculated spectra for different possible stereoisomers. mtoz-biolabs.com, spectroscopyeurope.com A strong correlation between the experimental and a reference or calculated spectrum allows for the assignment of the absolute configuration. mtoz-biolabs.com, spectroscopyeurope.com Lycomarasmine is an optically active compound, exhibiting an optical rotation ([a]D20) between -42 and -48° in aqueous solution at pH 7, indicating its chiral nature. drugfuture.com While specific CD data for Lycomarasmine were not detailed in the search results, the principle of using CD for absolute configuration determination in chiral molecules like Lycomarasmine is well-established. mtoz-biolabs.com, spectroscopyasia.com Vibrational Circular Dichroism (VCD), a related technique, can also be used for absolute configuration determination without the need for crystallization. spark904.nl, spectroscopyeurope.com
Crystallographic Studies of Lycomarasmine and its Metal Complexes
X-ray crystallography is a technique that provides the definitive three-dimensional structure of a molecule in the crystalline state. This method has been applied to Lycomarasmine and its metal complexes. liverpool.ac.uk
Determination of Three-Dimensional Structures (e.g., Lycomarasmine-Ni²⁺ Complex)
Crystallographic studies involve obtaining suitable single crystals of the compound. When X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, the resulting diffraction pattern can be analyzed to determine the precise positions of the atoms in three dimensions. This provides a detailed 3D structure, including bond lengths, bond angles, and torsional angles. While a specific crystal structure of a Lycomarasmine-Ni²⁺ complex was not explicitly detailed in the search results, crystallographic studies of related metal-chelating compounds, such as the Aspergillomarasmine A (AMA)-Ni²⁺ complex, provide insight into the type of structural information obtained. acs.org Aspergillomarasmine A is structurally related to Lycomarasmine. The crystal structure of the AMA-Ni²⁺ complex revealed the three-dimensional arrangement of the ligand around the nickel ion. acs.org
Chromatographic and Electrophoretic Methods for Lycomarasmine Analysis and Purification
The analysis and purification of lycomarasmine have historically employed various chromatographic and electrophoretic techniques, leveraging the compound's chemical properties, including its amino acid composition and chelating abilities cdnsciencepub.comliverpool.ac.uk.
Chromatographic methods, which separate compounds based on their differential partitioning between a stationary phase and a mobile phase, have been widely applied. Early studies on lycomarasmine isolation involved techniques such as thin-layer chromatography (TLC) and column chromatography liverpool.ac.uk. For instance, preparative thin-layer chromatography has been used for further purification of lycomarasmine liverpool.ac.uk. Column chromatography employing materials like Sephadex G-25 and absorption chromatography on Norite Rll have also been reported for isolating toxic components, including those related to lycomarasmine, from fungal culture filtrates annualreviews.org. Silica-gel chromatography with chloroform (B151607) as a solvent has also been mentioned in the analysis of compounds related to lycomarasmine liverpool.ac.uk.
More advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with sensitive detectors like mass spectrometers (MS), are utilized for both analytical and preparative purposes of lycomarasmine and its derivatives acs.orgrsc.org. UPLC coupled to high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometry has been used for the quantitative analysis of cell extracts containing aspergillomarasmine A, a derivative structurally related to lycomarasmine acs.org. HPLC analysis has also been indicated for assessing the presence of lycomarasmine liverpool.ac.uk. These methods offer higher resolution, sensitivity, and speed compared to traditional methods d-nb.info.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another technique that can be applied, particularly if lycomarasmine or its derivatives can be appropriately derivatized to increase volatility liverpool.ac.ukrsc.orgsigmaaldrich.com. While amino acids, the building blocks of lycomarasmine, typically require derivatization for GC analysis due to their polar nature, GC-MS has been used to identify monomers after separation annualreviews.orgsigmaaldrich.com.
Electrophoretic methods, which separate molecules based on their charge and size in an electric field, have also been valuable in the analysis of lycomarasmine and related compounds uvm.edu. High voltage paper electrophoresis has been employed to analyze the toxin composition of fungal culture filtrates at different pH values (e.g., pH 6.5, pH 3.6, and pH 1.9) to ensure unambiguous identification of toxins like lycomarasmine amazonaws.comresearchgate.net. The electrophoretic mobilities of compounds relative to a standard, such as aspartic acid, can be determined using this method amazonaws.com.
Purification strategies for lycomarasmine often involve a combination of these techniques. For example, ion exchange chromatography, specifically cation exchange, has been used as a purification step for intermediates in the synthesis of lycomarasmine and related aminopolycarboxylic acids rsc.orgnih.govrsc.org. Anion exchange chromatography has also been used to remove remaining starting materials during purification rsc.orgrsc.org. These methods exploit the charged nature of lycomarasmine, which contains multiple carboxyl and amino groups nih.gov.
While specific detailed data tables exclusively focused on the chromatographic or electrophoretic separation of lycomarasmine itself are not extensively provided in the search results, the methodologies described highlight the types of data that would be generated, such as retention times in chromatography or electrophoretic mobilities, which are crucial for identification and purity assessment. For example, electrophoretic mobilities relative to aspartic acid have been used for identification in high voltage paper electrophoresis amazonaws.com.
Table: Electrophoretic Mobilities Relative to Aspartic Acid
| Compound | Electrophoretic System (pH) | Relative Mobility (vs. Aspartic Acid) |
| Lycomarasmine | 6.5 | Data not explicitly available |
| Lycomarasmine | 3.6 | Data not explicitly available |
| Lycomarasmine | 1.9 | Data not explicitly available |
| Aspartic Acid | 6.5 | 1.00 |
| Aspartic Acid | 3.6 | 1.00 |
| Aspartic Acid | 1.9 | 1.00 |
| N-(2-amino-2-carboxyethyl)aspartic acid | 1.9 | Presence demonstrated, specific mobility not detailed amazonaws.com |
Note: Specific relative mobility values for lycomarasmine at different pH levels were not explicitly found in the provided search snippets, although the method of using relative mobility for identification is described amazonaws.com.
The choice of method depends on the sample complexity, the required level of purity, and the scale of the analysis or purification interchim.comnih.gov. For analytical purposes, hyphenated techniques like LC-MS and GC-MS provide high specificity and sensitivity for identifying and quantifying lycomarasmine even in complex mixtures acs.orgrsc.org. For purification, a combination of techniques, often starting with bulk separation methods followed by higher-resolution chromatography, is typically employed interchim.comnih.gov.
Ecological and Biotechnological Research Perspectives on Lycomarasmine
Role of Lycomarasmine in Microbial Ecology and Interspecies Interactions
Lycomarasmine plays a role in microbial ecology, particularly in the interactions between fungi and plants. It is produced by certain species of the fungal genus Fusarium, notably Fusarium oxysporum, a known plant pathogen rdd.edu.iqscispace.com. As a phytotoxin, lycomarasmine can affect plants, contributing to symptoms like wilting and necrosis of vascular bundles by affecting cell membrane permeability and other metabolic processes scispace.comresearchgate.net. The production of such toxins is a strategy used by some plant pathogenic fungi to damage host cells and facilitate colonization jabonline.in.
The interaction between Fusarium oxysporum and cowpea (Vigna unguiculata) provides an example of lycomarasmine's involvement in interspecies interactions. F. oxysporum produces lycomarasmine, which is thought to affect the xylem vessels and interfere with cellular respiration in the plant by binding iron with oxidase enzymes rdd.edu.iq. This highlights lycomarasmine's function as a virulence factor in fungal pathogenesis rsc.orgksu.edu.sa.
Potential Applications of Lycomarasmine in Agricultural Systems Research
Lycomarasmine's properties, particularly its metal-chelating ability and its role as a phytotoxin, suggest potential avenues for research in agricultural systems.
Investigation into its Influence on Plant Nutrient Dynamics
Lycomarasmine's capacity to chelate metal ions like zinc and copper, which are essential plant nutrients, indicates a potential influence on plant nutrient dynamics smolecule.com. In agricultural research, this property could be investigated for its effects on nutrient availability and uptake by plants. While its phytotoxic nature at higher concentrations is established, research might explore whether lower concentrations or modified forms could influence metal micronutrient solubility in the soil or their translocation within the plant. The metal-chelating properties of lycomarasmine have led to suggestions of its potential use in developing fertilizers or treatments aimed at enhancing nutrient availability in plants smolecule.com.
Studies on the Modulation of Soil Microbiome Interactions
Given that Fusarium species producing lycomarasmine are soilborne pathogens, research could focus on how the presence and activity of lycomarasmine modulate interactions within the soil microbiome. As a fungal metabolite with phytotoxic effects, lycomarasmine could influence the competition and dynamics among different soil microorganisms, including plant beneficial microbes. Studies could investigate whether lycomarasmine production affects the abundance or activity of specific microbial groups in the rhizosphere and how this, in turn, impacts plant health and disease susceptibility. Understanding these complex interactions could potentially lead to strategies for managing soilborne diseases by targeting the pathogen's toxin production or by promoting beneficial microbes that can counteract its effects.
Lycomarasmine as a Biochemical Research Tool
Lycomarasmine serves as a valuable tool in biochemical research, primarily due to its well-characterized ability to chelate metal ions and inhibit enzymes.
Utility in Investigating Metal Ion Homeostasis in Complex Biological Systems
Lycomarasmine's strong metal-chelating properties make it useful for studying metal ion homeostasis in various biological systems smolecule.com. By binding to essential metal ions such as zinc and copper, lycomarasmine can disrupt processes that rely on these metals smolecule.com. This allows researchers to probe the roles of specific metal ions in cellular functions, enzymatic activities, and signaling pathways. Its application in investigating metal ion homeostasis extends to understanding how organisms, including plants and microbes, acquire, transport, and utilize essential metals, as well as how they handle toxic metal excesses. Research indicates it can effectively bind to metal ions crucial for many enzymes' activity smolecule.com.
Application in Probing Diverse Enzyme Inhibition Mechanisms
The ability of lycomarasmine to inhibit enzymatic activity, particularly metallo-β-lactamases, makes it a significant tool for studying enzyme inhibition mechanisms smolecule.com. Metallo-β-lactamases are enzymes that rely on metal ions for their function, and lycomarasmine's chelation of these ions leads to enzyme inhibition smolecule.com. Research utilizes lycomarasmine to understand the kinetics and mechanisms of metal-dependent enzymes and how their activity can be modulated through metal chelation. This is particularly relevant in the context of antibiotic resistance research, where metallo-β-lactamases play a role in bacterial resistance to β-lactam antibiotics smolecule.comgoogle.com. By studying how lycomarasmine inhibits these enzymes, researchers can gain insights into developing new strategies to overcome resistance smolecule.comnih.gov. Studies on lycomarasmine and its derivatives have shown promise as inhibitors of certain enzymes involved in disease pathways ontosight.ai.
Q & A
Q. What analytical techniques are recommended for determining the structural integrity and purity of Lycomarasmine in experimental samples?
To confirm structural identity and purity, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight validation. Cross-referencing spectral data with published literature ensures accuracy. Statistical validation of peak purity (e.g., using signal-to-noise ratios) is critical to minimize false positives .
Q. What in vitro assays are suitable for preliminary bioactivity screening of Lycomarasmine?
Begin with cell viability assays (e.g., MTT or resazurin-based tests) to evaluate cytotoxic effects across diverse cell lines. Pair this with enzyme inhibition assays targeting specific pathways (e.g., proteases or kinases) linked to Lycomarasmine’s hypothesized activity. Ensure dose-response curves are generated to establish IC₅₀ values, and include positive/negative controls to validate assay conditions .
Q. How can researchers standardize extraction protocols for Lycomarasmine from natural sources?
Optimize extraction parameters (solvent polarity, temperature, pH) using design-of-experiment (DoE) approaches like factorial design. Quantify yield via gravimetric analysis and validate consistency using thin-layer chromatography (TLC) or HPLC. Document variability between batches using coefficient of variation (CV) metrics to ensure reproducibility .
Advanced Research Questions
Q. How should experiments be designed to investigate the mechanism of action of Lycomarasmine under varying physiological conditions?
Utilize a multi-omics approach: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to map protein interactions, and metabolomics (NMR or GC-MS) to track metabolic shifts. Incorporate kinetic studies to assess time-dependent effects and use molecular docking simulations to predict binding affinities with target proteins. Control for variables like pH, temperature, and cofactor availability to isolate mechanistic drivers .
Q. What strategies can resolve contradictions in reported cytotoxic effects of Lycomarasmine across studies?
Conduct a systematic review with meta-analysis to aggregate data, adjusting for variables such as cell line specificity, concentration ranges, and exposure durations. Apply sensitivity analysis to identify outlier studies and validate findings through independent replication. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding factors .
Q. How can researchers model the interaction between Lycomarasmine and biomolecules in dynamic cellular environments?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. Complement this with fluorescence resonance energy transfer (FRET) assays for real-time interaction monitoring in live cells. Validate predictions using knock-out cell lines or CRISPR-edited models to confirm target specificity .
Q. What methodologies are effective for analyzing Lycomarasmine’s stability and degradation products under physiological conditions?
Simulate physiological environments (e.g., serum-containing media at 37°C) and monitor degradation via LC-MS over time. Identify metabolites using tandem MS (MS/MS) and compare with synthetic standards. Apply Arrhenius kinetics to predict shelf-life and use quantum mechanical calculations (DFT) to propose degradation pathways .
Methodological Guidance for Data Handling
Q. How should researchers address variability in bioactivity data caused by Lycomarasmine’s solubility limitations?
Pre-formulate Lycomarasmine using solubilizing agents (e.g., DMSO, cyclodextrins) and validate solubility via nephelometry. Include vehicle controls to distinguish solvent effects from compound activity. Use statistical tools like ANOVA to partition variance sources and report confidence intervals for IC₅₀ values .
Q. What frameworks ensure rigorous validation of Lycomarasmine’s hypothesized targets in complex biological systems?
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure experiments. For example:
- Population: Cancer cell lines with overexpression of Target X.
- Intervention: Lycomarasmine treatment at IC₅₀ concentrations.
- Comparison: Untreated controls or siRNA-mediated Target X knockdown.
- Outcome: Apoptosis markers (e.g., caspase-3 activation). Validate using orthogonal methods (e.g., Western blotting and flow cytometry) .
Literature and Data Synthesis
Q. How can researchers systematically identify gaps in existing Lycomarasmine literature?
Perform a scoping review using databases like PubMed and SciFinder, filtering for studies published in the last decade. Map findings against the following criteria:
- Structural analogs: Compare bioactivity data of Lycomarasmine with related compounds.
- Model systems: Note understudied cell lines or in vivo models.
- Mechanistic depth: Flag studies lacking omics-level validation.
Use citation chaining to trace seminal works and apply SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to prioritize research directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
